(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid
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Overview
Description
(5S,6R,7E,9E,11Z,13E,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid: is a complex lipid molecule belonging to the class of lipoxins, which are specialized pro-resolving lipid mediators. Lipoxins play a crucial role in resolving inflammation and promoting tissue repair. This compound, in particular, has been studied for its anti-inflammatory and immunomodulatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the conversion of arachidonic acid into its various hydroxylated and conjugated forms. Key steps include:
Oxidation: Arachidonic acid is oxidized to produce hydroperoxyeicosatetraenoic acids (HPETEs).
Reduction: HPETEs are then reduced to hydroxyeicosatetraenoic acids (HETEs).
Enzymatic Conjugation: Specific enzymes, such as lipoxygenases, catalyze the formation of conjugated double bonds and hydroxyl groups at the appropriate positions.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions and purification processes. The use of bioreactors and advanced chromatographic techniques ensures the efficient production and isolation of the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form epoxides or oxo derivatives.
Reduction: Reduction reactions can convert hydroxyl groups to their corresponding alcohols.
Substitution: Substitution reactions can introduce various functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and catalytic amounts of metal ions (e.g., iron or copper) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Epoxides: Resulting from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other bioactive lipids.
Biology: It is used to study the mechanisms of inflammation and resolution.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, such as arthritis and asthma.
Industry: It is used in the development of anti-inflammatory drugs and dietary supplements.
Mechanism of Action
The compound exerts its effects through several molecular targets and pathways:
Inhibition of Pro-inflammatory Cytokines: It inhibits the production of cytokines such as TNF-α and IL-1β.
Modulation of Immune Cell Function: It affects the function of various immune cells, including macrophages and neutrophils.
Promotion of Tissue Repair: It promotes the resolution of inflammation and tissue repair by enhancing the production of anti-inflammatory mediators.
Comparison with Similar Compounds
Lipoxin A4: Another lipoxin with similar anti-inflammatory properties.
Resolvins: Lipid mediators derived from omega-3 fatty acids with similar functions.
Protectins: Another class of specialized pro-resolving lipid mediators.
Uniqueness:
Specificity of Hydroxyl and Double Bond Positions: The unique positioning of hydroxyl and double bonds in this compound contributes to its distinct biological activity.
Potency and Selectivity: It exhibits higher potency and selectivity in modulating inflammatory responses compared to similar compounds.
This detailed overview provides a comprehensive understanding of the compound's properties, synthesis, reactions, applications, and mechanisms
Properties
CAS No. |
110657-98-2 |
---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5S,6S,15S)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/t17-,18-,19-/m0/s1 |
InChI Key |
ZZMKOZNTEJVKRY-FHWLQOOXSA-N |
SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Isomeric SMILES |
CCC=CC[C@@H](C=CC=CC=CC=C[C@@H]([C@H](CCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Appearance |
Assay:≥95%A solution in ethanol |
Synonyms |
5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid lipoxene A lipoxin A5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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